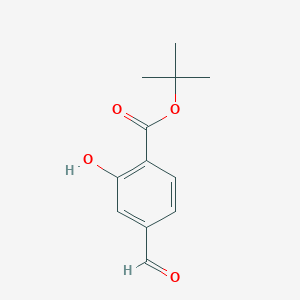

tert-Butyl 4-formyl-2-hydroxybenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14O4 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

tert-butyl 4-formyl-2-hydroxybenzoate |

InChI |

InChI=1S/C12H14O4/c1-12(2,3)16-11(15)9-5-4-8(7-13)6-10(9)14/h4-7,14H,1-3H3 |

InChI Key |

LKQOPZLEASJOPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)C=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tert Butyl 4 Formyl 2 Hydroxybenzoate and Its Analogues

Established Synthetic Routes and Reaction Optimizations

The traditional synthesis of tert-Butyl 4-formyl-2-hydroxybenzoate can be approached through two primary retrosynthetic pathways: esterification of a pre-formylated benzoic acid derivative or formylation of a pre-existing tert-butyl hydroxybenzoate. The choice of route is often dictated by the availability of starting materials and the desired regiochemical outcome.

Esterification Strategies for tert-Butyl Installation

The introduction of the bulky tert-butyl group onto a carboxylic acid, such as 4-formyl-2-hydroxybenzoic acid or 2,4-dihydroxybenzoic acid, presents a unique challenge due to the steric hindrance of the alcohol and the potential for side reactions under harsh acidic conditions.

One common approach involves the reaction of the carboxylic acid with an excess of tert-butanol (B103910) in the presence of a catalyst. Acid catalysts such as p-toluenesulfonic acid or sulfuric acid are often employed; however, these can lead to degradation of sensitive substrates. A milder and effective method utilizes 1,1'-carbonyldiimidazole (B1668759) to activate the carboxylic acid, followed by reaction with tert-butanol. semanticscholar.org Another strategy involves the use of anhydrous magnesium sulfate (B86663) and a Lewis acid like boron trifluoride diethyl etherate to facilitate the esterification with tert-butanol. researchgate.net For industrial applications, the use of solid acid catalysts like ion-exchange resins is advantageous as they are easily separable and recyclable. google.com

| Carboxylic Acid Substrate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| General Carboxylic Acids | tert-Butanol, 1,1'-Carbonyldiimidazole, Reactive Halide | Neutral, One-pot | High | semanticscholar.org |

| Protected Amino Acids | tert-Butanol, MgSO4, BF3·OEt2 | - | Good | researchgate.net |

| 3,5-di-tert-butyl-4-hydroxybenzoic acid | C8-C20 Alcohol, Ion-exchange resin | 110°-150° C | - | google.com |

Regioselective Formylation Techniques on Phenolic Substrates

The introduction of a formyl group onto a phenolic ring can be achieved through several named reactions, with the regioselectivity being highly dependent on the directing effects of the substituents already present on the ring. For the synthesis of this compound, formylation must occur ortho to the hydroxyl group.

The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is a classical method for the formylation of phenols. researchgate.netwikipedia.org Traditionally, the reaction is carried for in glycerol (B35011) or acetic acid and is known for its often low yields. researchgate.netecu.edu However, modifications using trifluoroacetic acid as the solvent have been shown to improve yields and can be applied to a wider range of substrates, including those with electron-withdrawing groups. mdma.ch For phenols with an unsubstituted para-position, the formylation generally occurs at the ortho position. In the case of a para-substituted phenol (B47542), such as a tert-butyl p-hydroxybenzoate, the Duff reaction is expected to direct the formyl group to one of the ortho positions. Studies on 4-substituted phenols have shown that careful control of reaction conditions can lead to selective mono-formylation at the ortho position. thieme-connect.com

A more regioselective and often higher-yielding method for ortho-formylation is the Casnati–Skattebøl reaction. synarchive.com This reaction involves the formation of a magnesium phenoxide intermediate, which then directs the formylation by paraformaldehyde exclusively to the ortho position. synarchive.commdma.ch The original procedure involved the use of a Grignard reagent to form the phenoxide, but a more convenient modification by Skattebøl utilizes anhydrous magnesium chloride and triethylamine (B128534). mdma.chorgsyn.org

This method has been successfully applied to a variety of substituted phenols. orgsyn.org Of particular relevance is the successful ortho-formylation of methyl 4-hydroxybenzoate (B8730719) to give methyl 3-formyl-4-hydroxybenzoate in an excellent yield of 88%. thieme-connect.com This result strongly suggests that the Casnati–Skattebøl reaction would be a highly effective method for the synthesis of this compound from tert-butyl 4-hydroxybenzoate. The reaction is generally tolerant of ester functionalities. mdpi.com

| Substrate | Formylation Method | Reagents | Solvent | Yield of ortho-formylated product | Reference |

|---|---|---|---|---|---|

| Phenol | Duff Reaction | Hexamethylenetetramine, Glycerol, Boric Acid | - | Low to Moderate | researchgate.net |

| 4-Substituted Phenols | Modified Duff Reaction | Hexamethylenetetramine, Trifluoroacetic Acid | Trifluoroacetic Acid | Moderate to Good | thieme-connect.com |

| Phenol | Casnati–Skattebøl Reaction | Paraformaldehyde, MgCl2, Et3N | Acetonitrile (B52724) or THF | High | mdma.chorgsyn.org |

| Methyl 4-hydroxybenzoate | Casnati–Skattebøl Reaction | Paraformaldehyde, MgCl2, Et3N | Acetonitrile | 88% | thieme-connect.com |

Sequential Functional Group Introduction and Derivatization

A plausible and efficient synthetic route to this compound would likely involve a sequential approach. One strategy would be the regioselective alkylation of 2,4-dihydroxybenzaldehyde (B120756) at the 4-hydroxyl position, followed by esterification of the carboxylic acid. However, selective alkylation can be challenging. nih.govnih.gov

A more controlled approach would be to start with 2,4-dihydroxybenzoic acid. researchgate.netwikipedia.org The first step would be the esterification of the carboxylic acid to form tert-butyl 2,4-dihydroxybenzoate. This would then be followed by a regioselective formylation at the position ortho to the remaining hydroxyl group. Based on the high yield obtained with the methyl ester analogue, the Casnati–Skattebøl reaction would be the method of choice for this transformation.

Alternatively, one could start with p-hydroxybenzoic acid, perform the tert-butyl esterification, and then introduce the hydroxyl group at the 2-position before the final formylation step. However, the direct and selective hydroxylation of an aromatic ring can be difficult to achieve. Therefore, the sequence of esterification followed by formylation of a dihydroxybenzoic acid derivative appears to be the more rational and controllable synthetic pathway.

Modern and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. In the context of synthesizing this compound, this translates to the use of greener solvents, catalysts, and reaction conditions.

For the esterification step, the use of solid acid catalysts like zeolites or ion-exchange resins offers a more sustainable alternative to traditional homogeneous acid catalysts, as they can be easily recovered and reused, minimizing waste. google.com

In formylation reactions, moving away from stoichiometric reagents and harsh conditions is a key goal. The development of catalytic formylation methods is an active area of research. While not yet widely applied to this specific transformation, catalytic methods using benign formylating agents like carbon dioxide or formaldehyde (B43269) in the presence of a recyclable catalyst hold promise for future sustainable syntheses. mdpi.com Furthermore, the use of greener solvents like water or biomass-derived solvents is being explored for various aromatic functionalization reactions. mdpi.com

The principles of atom economy and process intensification, such as the development of one-pot or flow-chemistry processes, are also central to modern synthetic design. A one-pot procedure for the synthesis of this compound from 2,4-dihydroxybenzoic acid, involving sequential esterification and formylation without isolation of intermediates, would represent a significant advancement in terms of efficiency and sustainability.

Catalytic Systems for Efficient Synthesis

The introduction of a formyl group onto a phenolic substrate is a key transformation in the synthesis of this compound. The starting material for this specific substitution pattern would typically be tert-butyl 4-hydroxybenzoate, requiring a formylation reaction directed to the position ortho to the hydroxyl group. Several catalytic methods are available for this electrophilic aromatic substitution.

Ortho-Formylation via Magnesium Chloride-Mediated Reaction: A highly effective method for the regioselective ortho-formylation of phenols utilizes magnesium chloride, triethylamine (Et₃N), and paraformaldehyde. orgsyn.orgresearchgate.net This procedure, sometimes known as the Casnati-Skattebøl reaction, offers excellent yields and high selectivity for the ortho position, which is activated by the hydroxyl group. orgsyn.org The reaction is tolerant of various functional groups, including esters, making it suitable for substrates like tert-butyl 4-hydroxybenzoate. orgsyn.orgresearchgate.net The mechanism involves the formation of a magnesium phenoxide chelate, which directs the electrophilic attack of an activated formaldehyde equivalent to the adjacent position. This method generally requires heating for several hours for completion. orgsyn.org

The Duff Reaction: The Duff reaction employs hexamethylenetetramine (hexamine) as the formylating agent, typically in an acidic medium like glycerol and boric acid or acetic acid. wikipedia.orgcore.ac.uk It is a classic method for the formylation of highly activated aromatic compounds, particularly phenols. wikipedia.org The reaction proceeds preferentially at the ortho position relative to the hydroxyl group. wikipedia.org However, the Duff reaction is often characterized by low yields. ecu.edu Studies on substrates like 4-tert-butylphenol (B1678320) have been conducted to synthesize related salicylaldehydes. ecu.edu

The Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform (B151607) (CHCl₃) in the presence of a strong base, such as aqueous hydroxide. wikipedia.orgsynarchive.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.org The reaction is highly selective for the ortho position due to the coordination of the phenoxide with the carbene. While classic, the reaction can suffer from moderate yields and the use of hazardous chlorinated solvents. wikipedia.orgscispace.com

The Vilsmeier-Haack Reaction: This reaction uses a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) to generate a Vilsmeier reagent (a chloroiminium ion). organic-chemistry.orgwikipedia.org This electrophile then attacks an electron-rich aromatic ring, like a phenol, to introduce a formyl group after hydrolysis. wikipedia.orgijpcbs.com It is a powerful and widely used formylation technique for a variety of aromatic and heteroaromatic substrates. ijpcbs.com

| Reaction Name | Typical Reagents | Key Features | Typical Substrates |

| MgCl₂-mediated Formylation | MgCl₂, Et₃N, Paraformaldehyde | High ortho-selectivity; good yields; tolerates ester groups. orgsyn.orgresearchgate.net | Phenols, Naphthols. orgsyn.org |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., boric, acetic) | Ortho-selective; often low yields. wikipedia.orgecu.edu | Electron-rich phenols. wikipedia.org |

| Reimer-Tiemann Reaction | CHCl₃, Strong Base (e.g., NaOH) | Ortho-selective; uses hazardous reagents; can have moderate yields. wikipedia.org | Phenols, Naphthols, Pyrroles. wikipedia.org |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Versatile; formylates a wide range of electron-rich aromatics. organic-chemistry.orgijpcbs.com | Phenols, Anilines, Anthracene. wikipedia.org |

Green Chemistry Principles in Compound Preparation

The principles of green chemistry are increasingly integral to modern synthetic planning, aiming to reduce waste, minimize hazards, and improve efficiency. The synthesis of this compound can be approached through a greener lens.

A key consideration is the choice of reagents. The MgCl₂-mediated formylation is preferable to the Reimer-Tiemann reaction as it avoids the use of toxic and environmentally harmful chloroform. orgsyn.orgwikipedia.org Similarly, employing catalytic methods over stoichiometric reagents improves atom economy and reduces waste.

The choice of solvent is another critical factor. While many formylation reactions are conducted in solvents like tetrahydrofuran (B95107) (THF), research into greener alternatives is ongoing. orgsyn.org For related syntheses of salicylaldehyde (B1680747) derivatives, unconventional solvents like crude glycerol have been successfully utilized. researchgate.net Enzymatic syntheses, for example in the preparation of phenolic esters, can be performed in green solvents such as cyclopentyl methyl ether (CPME). nih.gov Water has also been explored as a solvent for certain reactions, such as the DABCO-catalyzed synthesis of chromenes from salicylaldehyde. beilstein-journals.org

Enzymatic catalysis represents a significant green alternative to traditional chemical methods. For instance, the esterification step to produce the tert-butyl hydroxybenzoate precursor could potentially be achieved using immobilized lipases, which operate under mild conditions and can reduce pollution compared to acid-catalyzed methods. nih.govnih.gov

Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers substantial advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. researchgate.net These benefits are particularly relevant for potentially exothermic and hazardous reactions used in the synthesis of substituted aromatics.

The formylation of phenols can be highly exothermic, and flow reactors provide superior temperature control, minimizing the risk of thermal runaways and the formation of byproducts. wikipedia.org The thermal optimization of the Reimer-Tiemann reaction has been successfully demonstrated using microfluidic reactors. scispace.com This allows for precise temperature management that is difficult to achieve in large-scale batch reactors.

Continuous flow processing is also well-suited for multi-step syntheses. A process to create the target compound could involve the continuous flow synthesis of the tert-butyl hydroxybenzoate precursor, followed by an in-line formylation step. Continuous flow protocols for the α-alkylation of esters via lithium enolate intermediates have been developed, showcasing the potential for handling reactive intermediates in a controlled manner. researchgate.net Furthermore, enzymatic reactions, such as the preparation of phenolic esters using immobilized lipase, have been efficiently adapted to flow systems, enabling high throughput and catalyst recycling. nih.gov

Protective Group Strategies in the Synthesis of Substituted Benzoates

In the multi-step synthesis of complex molecules like substituted benzoates, protecting groups are often indispensable tools. They temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. The selection of a protecting group is crucial and depends on its stability to the reaction conditions and the ease of its selective removal later in the sequence. tcichemicals.com

Hydroxyl Group Protection and Deprotection

The phenolic hydroxyl group is acidic and nucleophilic, and may require protection during certain synthetic transformations. For example, if a reaction required a strong base that would deprotonate the phenol, or an electrophile that might react at the phenolic oxygen, protection would be necessary.

Silyl (B83357) Ethers: Silyl ethers are among the most common protecting groups for alcohols due to their ease of introduction, stability under many conditions, and selective removal. tcichemicals.com Common examples include the tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS) groups. They are typically introduced by reacting the phenol with the corresponding silyl chloride (e.g., TBS-Cl) in the presence of a non-nucleophilic base like imidazole. Cleavage is most often achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF). numberanalytics.com

Benzyl (B1604629) Ethers (Bn): The benzyl group is a robust protecting group that can be introduced by reacting the phenol with a benzyl halide (e.g., benzyl bromide) under basic conditions. It is stable to a wide range of acidic and basic conditions. Deprotection is typically accomplished via catalytic hydrogenation (e.g., H₂, Pd/C), a method that simultaneously reduces other functional groups like alkenes or nitro groups.

Alkoxymethyl Ethers: Groups like methoxymethyl (MOM) are used to protect alcohols as acetals. They are introduced using reagents like MOM-Cl and a base. MOM ethers are stable under basic conditions but are readily cleaved with acid. tcichemicals.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions |

| tert-Butyldimethylsilyl Ether | TBS | TBS-Cl, Imidazole | TBAF; or mild acid. numberanalytics.com |

| Triisopropylsilyl Ether | TIPS | TIPS-Cl, Imidazole | TBAF; or mild acid. tcichemicals.com |

| Benzyl Ether | Bn | Benzyl Bromide, Base (e.g., NaH) | Catalytic Hydrogenation (H₂, Pd/C). |

| Methoxymethyl Ether | MOM | MOM-Cl, Base (e.g., DIEA) | Acid (e.g., HCl in MeOH). tcichemicals.com |

Carboxylic Acid and Aldehyde Functional Group Masking

Carboxylic Acid Protection: In the target molecule, the carboxylic acid is already present as a tert-butyl ester. This ester itself functions as a robust protecting group. The bulky tert-butyl group sterically hinders nucleophilic attack at the carbonyl carbon, making it stable to many reagents, including organometallics and reducing agents like lithium aluminum hydride. The tert-butyl ester is readily cleaved under acidic conditions (e.g., trifluoroacetic acid or HCl) via a mechanism involving the formation of the stable tert-butyl cation.

Aldehyde Protection: The aldehyde functional group is highly reactive towards nucleophiles and can be sensitive to both oxidizing and reducing conditions. If a synthetic step required a reagent incompatible with the aldehyde, it would need to be masked. The most common method for protecting aldehydes is to convert them into acetals or thioacetals. This is typically achieved by reacting the aldehyde with a diol (e.g., ethylene (B1197577) glycol) or a dithiol in the presence of an acid catalyst. Acetals are stable to basic and nucleophilic conditions but are easily hydrolyzed back to the aldehyde using aqueous acid. This orthogonality with base-stable protecting groups allows for complex synthetic designs.

Chemical Reactivity and Mechanistic Investigations of Tert Butyl 4 Formyl 2 Hydroxybenzoate

Reactivity of the Aldehyde Moiety

The aldehyde group, with its electrophilic carbonyl carbon, is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidations, reductions, and condensations.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde in tert-butyl 4-formyl-2-hydroxybenzoate is susceptible to attack by nucleophiles. This fundamental reaction proceeds via the addition of a nucleophile to the carbonyl carbon, resulting in a tetrahedral intermediate. The outcome of the reaction is dependent on the nature of the nucleophile and the reaction conditions.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from analogous compounds. For instance, the addition of Grignard reagents or organolithium compounds would be expected to yield secondary alcohols after an aqueous workup. Similarly, the addition of cyanide ion (from a source like KCN) would lead to the formation of a cyanohydrin. The presence of the bulky tert-butyl ester and the ortho-hydroxyl group may sterically hinder the approach of the nucleophile to some extent.

Oxidation and Reduction Pathways

The aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The formyl group can be oxidized to a carboxylic acid functionality. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), and silver oxide (Ag₂O) as in the Tollens' test. For a substrate like this compound, milder reagents would be preferable to avoid potential side reactions, such as the cleavage of the tert-butyl ester under harsh acidic or basic conditions. A plausible transformation would yield tert-butyl 4-carboxy-2-hydroxybenzoate.

Reduction: Conversely, the aldehyde can be selectively reduced to a primary alcohol. This is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction with sodium borohydride in an alcoholic solvent would be expected to convert the formyl group to a hydroxymethyl group, affording tert-butyl 4-(hydroxymethyl)-2-hydroxybenzoate. nih.gov The use of LiAlH₄ would also be effective but requires anhydrous conditions and would also reduce the ester group if not carefully controlled.

Table 1: Representative Oxidation and Reduction Reactions of the Aldehyde Moiety

| Transformation | Reagent(s) | Expected Product |

| Oxidation | KMnO₄ or CrO₃ | tert-Butyl 4-carboxy-2-hydroxybenzoate |

| Reduction | NaBH₄ | tert-Butyl 4-(hydroxymethyl)-2-hydroxybenzoate nih.gov |

Condensation Reactions and Imine Formation

The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction is typically catalyzed by a trace amount of acid and involves the formation of a hemiaminal intermediate followed by dehydration.

The reaction of this compound with a primary amine (R-NH₂) would be expected to yield the corresponding tert-butyl 2-hydroxy-4-((R-imino)methyl)benzoate. The stability of the resulting imine is often enhanced by conjugation with the aromatic ring. Research on related hydroxybenzaldehydes has shown that Schiff bases derived from these compounds can exhibit interesting chemical and biological properties. google.com

Table 2: Illustrative Condensation Reaction

| Reactant | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | tert-Butyl 2-hydroxy-4-((R-imino)methyl)benzoate |

Transformations Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, participating in etherification, esterification, and directing electrophilic aromatic substitution.

Etherification and Esterification Reactions

The acidic proton of the phenolic hydroxyl group can be replaced through reactions with electrophiles to form ethers and esters.

Etherification: In the presence of a base, such as an alkali metal carbonate or hydroxide, the phenolic hydroxyl group is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a Williamson ether synthesis to yield the corresponding ether. For example, reaction with methyl iodide in the presence of potassium carbonate would be expected to produce tert-butyl 4-formyl-2-methoxybenzoate.

Esterification: Similarly, the phenolic hydroxyl group can be acylated to form an ester. This is commonly achieved by reacting the phenol (B47542) with an acid chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534). For instance, treatment with acetyl chloride would yield tert-butyl 2-acetoxy-4-formylbenzoate.

Table 3: Etherification and Esterification of the Phenolic Hydroxyl Group

| Reaction Type | Reagent(s) | Expected Product |

| Etherification | R-X (Alkyl Halide), Base (e.g., K₂CO₃) | tert-Butyl 4-formyl-2-(alkoxy)benzoate |

| Esterification | R-COCl (Acyl Chloride), Base (e.g., Pyridine) | tert-Butyl 2-(acyloxy)-4-formylbenzoate |

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The substituents on the benzene ring—the hydroxyl, formyl, and tert-butoxycarbonyl groups—direct the position of incoming electrophiles in aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-director. The formyl group and the tert-butoxycarbonyl group are both deactivating, meta-directors.

The directing effects of these groups are additive. The powerful ortho-, para-directing ability of the hydroxyl group generally dominates. The positions ortho and para to the hydroxyl group are C3 and C5. The position para to the hydroxyl (C5) is already substituted with the formyl group. Therefore, electrophilic attack is most likely to occur at the positions ortho to the hydroxyl group.

Considering the positions relative to all substituents:

C3: Ortho to the hydroxyl group and meta to the formyl and tert-butoxycarbonyl groups. This position is activated by the hydroxyl group and not strongly deactivated by the others.

C5: Para to the hydroxyl group, but already substituted.

C6: Ortho to the tert-butoxycarbonyl group and meta to the hydroxyl and formyl groups. This position is deactivated.

Therefore, electrophilic substitution is predicted to occur predominantly at the C3 and C5 positions, ortho and para to the strongly activating hydroxyl group. Given that the C5 position is occupied by the formyl group, substitution is most likely at C3. However, steric hindrance from the adjacent tert-butoxycarbonyl group at C1 and the hydroxyl group at C2 might also influence the regioselectivity. In electrophilic nitration of similar compounds, the directing influence of substituents plays a key role in the product distribution. nih.govmsu.edu For example, in the nitration of tert-butylbenzene, while it is an ortho-para director, steric hindrance leads to a higher proportion of the para product. msu.edu

Table 4: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Predicted Major Product |

| Nitration (HNO₃/H₂SO₄) | tert-Butyl 4-formyl-2-hydroxy-3-nitrobenzoate or tert-Butyl 4-formyl-2-hydroxy-5-nitrobenzoate |

| Halogenation (e.g., Br₂/FeBr₃) | tert-Butyl 3-bromo-4-formyl-2-hydroxybenzoate or tert-Butyl 5-bromo-4-formyl-2-hydroxybenzoate |

Cleavage and Transesterification of the tert-Butyl Ester

The tert-butyl ester group is a common protecting group for carboxylic acids in organic synthesis due to its stability under a range of conditions and its susceptibility to removal under specific, often mild, acidic conditions.

Cleavage of the tert-Butyl Ester:

The cleavage of the tert-butyl ester in this compound to yield 4-formyl-2-hydroxybenzoic acid is typically achieved under acidic conditions. The stability of the tertiary carbocation intermediate, tert-butyl cation, facilitates this reaction. A variety of acidic reagents can be employed for this purpose. While specific studies on this particular molecule are not prevalent in the literature, general methods for the deprotection of tert-butyl esters are well-established and applicable.

Commonly used reagents and conditions for the cleavage of tert-butyl esters include:

Trifluoroacetic acid (TFA): Often used in dichloromethane (B109758) (DCM) as a solvent, TFA is a strong acid that can effectively cleave the tert-butyl ester at or below room temperature.

Formic acid: A milder alternative to TFA, formic acid can also effect the cleavage, sometimes requiring elevated temperatures.

Silica (B1680970) gel: In some instances, heating a solution of a tert-butyl ester in an inert solvent like toluene (B28343) with silica gel can promote cleavage to the corresponding carboxylic acid. chemsrc.comyoutube.com This method is considered mild and can be selective. chemsrc.comyoutube.com

Phosphoric Acid: Aqueous phosphoric acid serves as an environmentally benign reagent for the deprotection of tert-butyl esters, offering mild and selective conditions. chemsrc.com

The following table summarizes representative conditions for the cleavage of tert-butyl esters, which are expected to be effective for this compound based on general reactivity principles.

Table 1: Representative Conditions for the Cleavage of tert-Butyl Esters

| Reagent(s) | Solvent | Temperature (°C) | Typical Reaction Time |

| Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 1 - 4 hours |

| Formic Acid | - | 25 - 60 | 12 - 24 hours |

| Silica Gel (SiO₂) | Toluene | Reflux (approx. 110) | 1 - 7 hours |

| Aqueous Phosphoric Acid | - | 25 - 50 | 2 - 12 hours |

Transesterification of the tert-Butyl Ester:

Transesterification of a tert-butyl ester involves the reaction with an alcohol in the presence of a catalyst to form a new ester. Direct transesterification of tert-butyl esters can be challenging due to the steric hindrance of the tert-butyl group and the stability of the corresponding carbocation.

However, a two-step sequence is a more common and effective approach. First, the tert-butyl ester is cleaved to the carboxylic acid as described above. The resulting 4-formyl-2-hydroxybenzoic acid is then esterified with the desired alcohol using standard esterification methods, such as Fischer esterification (acid-catalyzed reaction with an alcohol) or by activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents).

Alternatively, some modern catalytic methods allow for the direct transesterification of esters under specific conditions, although their applicability to this specific substrate would require experimental verification. For instance, reactions involving in situ generation of an acid chloride from the tert-butyl ester, followed by reaction with an alcohol, have been reported. bldpharm.com

Mechanistic Studies of Key Transformations

Mechanism of Acid-Catalyzed Cleavage:

The cleavage of a tert-butyl ester under acidic conditions proceeds through a unimolecular mechanism known as AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular).

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (e.g., H⁺ from TFA). This protonation activates the carbonyl group and makes the ester more susceptible to cleavage.

Formation of a Tertiary Carbocation: The protonated ester undergoes cleavage of the bond between the oxygen atom and the tert-butyl group. This step is facilitated by the formation of the relatively stable tert-butyl carbocation and the carboxylic acid.

Deprotonation/Elimination: The tert-butyl carbocation can then be neutralized in several ways, most commonly by losing a proton to form isobutylene (B52900) gas. The other product is the desired carboxylic acid, 4-formyl-2-hydroxybenzoic acid.

The electron-donating hydroxyl group at the ortho position can potentially influence the rate of this reaction by stabilizing the transition state.

Based on the established AAL1 mechanism, the key reaction intermediates in the acid-catalyzed cleavage of this compound are:

Protonated Ester: The initial intermediate formed upon protonation of the carbonyl oxygen. This species is highly activated towards cleavage.

tert-Butyl Cation: A tertiary carbocation that is a key intermediate in this mechanism. Its stability is a major driving force for the reaction to proceed through this pathway.

4-Formyl-2-hydroxybenzoic Acid: The final product of the cleavage reaction.

In the context of a two-step transesterification, the primary intermediate would be the 4-formyl-2-hydroxybenzoic acid itself, which is then activated for the subsequent esterification step. In a direct transesterification proceeding through an in-situ generated acid chloride, the acyl chloride of 4-formyl-2-hydroxybenzoic acid would be a key intermediate. bldpharm.com

Synthetic Utility and Applications of Tert Butyl 4 Formyl 2 Hydroxybenzoate As a Building Block

Precursor in Complex Organic Molecule Synthesis

The strategic placement of the aldehyde, phenol (B47542), and protected carboxylate functionalities on the aromatic ring makes tert-butyl 4-formyl-2-hydroxybenzoate a valuable starting material for the synthesis of a variety of complex organic structures.

Construction of Salicylaldehyde (B1680747) Derivatives

This compound is itself a derivative of salicylaldehyde and can be used to generate a library of more complex salicylaldehyde derivatives. The aldehyde and phenol groups can undergo various modifications. For instance, the phenolic hydroxyl group can be alkylated or acylated, while the aldehyde can be converted into other functional groups. These transformations are standard in organic synthesis and allow for the fine-tuning of the molecule's properties for specific applications.

The formyl group of related benzaldehydes is known to undergo a variety of condensation reactions. For example, it can react with primary amines to form imines (Schiff bases) or with alcohols to produce acetals under appropriate acidic conditions. vulcanchem.com

Table 1: Potential Reactions for the Synthesis of Salicylaldehyde Derivatives

| Reaction Type | Reagents and Conditions | Potential Product |

| Etherification | Alkyl halide, Base (e.g., K2CO3) | O-alkylated salicylaldehyde derivative |

| Esterification | Acyl chloride, Base (e.g., Pyridine) | O-acylated salicylaldehyde derivative |

| Knoevenagel Condensation | Active methylene (B1212753) compound, Base | Substituted styrene (B11656) derivative |

| Wittig Reaction | Phosphonium ylide | Substituted alkene |

Formation of Polycyclic Aromatic Systems

Integration into Heterocyclic Scaffolds

The salicylaldehyde moiety is a well-known precursor for a variety of heterocyclic compounds. The reaction of the aldehyde and the adjacent hydroxyl group with different reagents can lead to the formation of various oxygen- and nitrogen-containing heterocycles. For instance, condensation with hydrazines can yield pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can produce isoxazoles. The presence of the tert-butyl ester provides a handle for further functionalization or for modulating the electronic properties of the resulting heterocyclic system. A related compound, (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate, serves as an intermediate in the synthesis of S-jaspine B, highlighting the utility of similar structures in building complex heterocyclic natural products. atlantis-press.com

Table 2: Potential Heterocyclic Scaffolds from Salicylaldehyde Precursors

| Reagent | Resulting Heterocycle |

| Hydrazine | Pyrazole |

| Hydroxylamine | Isoxazole |

| o-Phenylenediamine | Benzodiazepine |

| Amidines | Pyrimidine |

Application in Ligand Design for Catalysis

Schiff bases derived from salicylaldehydes are a prominent class of ligands in coordination chemistry, often referred to as Salen-type ligands when derived from a diamine. The formyl group of this compound can readily react with primary amines to form Schiff bases. The resulting imine, along with the phenolic oxygen, can coordinate to a wide range of metal ions. The tert-butyl ester group, being sterically bulky and electronically withdrawing, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity and selectivity.

Role in the Synthesis of Specialized Organic Materials

The multifunctional nature of this compound suggests its potential as a monomer or a key building block in the synthesis of specialized organic materials. For example, polymerization reactions involving the aldehyde and hydroxyl groups could lead to the formation of novel polymers with tailored properties. The rigid aromatic core and the potential for hydrogen bonding through the hydroxyl group could impart desirable thermal or mechanical properties to the resulting materials.

Development of Chemical Probes and Reagents

Chemical probes are small molecules used to study and manipulate biological systems. nih.gov The development of such probes often requires a versatile chemical scaffold that can be readily modified. This compound, with its multiple functional groups, represents a potential starting point for the synthesis of chemical probes. For instance, the aldehyde could be used to attach a fluorescent reporter group or a reactive group for covalent labeling of biomolecules. The tert-butyl ester could be hydrolyzed to the corresponding carboxylic acid, providing a point of attachment for other molecular fragments or for improving water solubility.

Advanced Spectroscopic and Analytical Characterization Methodologies for Structural Elucidation and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Isomer Differentiation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of tert-Butyl 4-formyl-2-hydroxybenzoate and for distinguishing it from its isomers, such as tert-Butyl 3-formyl-4-hydroxybenzoate. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of each nucleus, providing a unique fingerprint of the molecule's connectivity.

In the ¹H NMR spectrum of this compound, the protons of the tert-butyl group are expected to appear as a sharp singlet around 1.5-1.6 ppm. The aromatic protons will exhibit distinct splitting patterns and chemical shifts based on their positions relative to the electron-withdrawing formyl and ester groups, and the electron-donating hydroxyl group. The aldehydic proton will be observed as a singlet in the downfield region, typically between 9.8 and 10.1 ppm. The phenolic hydroxyl proton will also appear as a broad singlet, with its chemical shift being concentration and solvent dependent.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbons of the ester and aldehyde groups will have characteristic resonances in the downfield region (160-200 ppm). The quaternary carbon of the tert-butyl group and the carbons of the aromatic ring will also show distinct signals. The specific chemical shifts allow for clear differentiation from isomers where the substituent positions are different, leading to a different set of magnetic environments for the carbon atoms. For instance, in related substituted salicylaldehydes, the positions of the aromatic carbon signals are highly indicative of the substitution pattern. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: These are predicted values based on analogous compounds and may vary based on solvent and experimental conditions)

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C(CH₃)₃ | 1.58 (s, 9H) | 28.2 (3C) |

| C (CH₃)₃ | - | 82.5 |

| Ar-H3 | 7.95 (d) | 130.5 |

| Ar-H5 | 7.85 (dd) | 128.8 |

| Ar-H6 | 7.05 (d) | 118.0 |

| C1 (C-O) | - | 162.0 |

| C2 (C-OH) | - | 115.5 |

| C4 (C-CHO) | - | 135.5 |

| C =O (Ester) | - | 165.0 |

| C HO | 9.90 (s, 1H) | 191.5 |

| OH | 11.20 (s, 1H) | - |

s = singlet, d = doublet, dd = doublet of doublets

Advanced Mass Spectrometry Techniques for Mechanistic Pathway Elucidation

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are powerful for elucidating mechanistic pathways in reactions that form or consume this compound. Electrospray ionization (ESI) is a soft ionization technique that typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, allowing for the determination of the molecular weight with high accuracy.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide crucial information about the structure of the molecule and its reaction intermediates. For this compound (MW: 222.24 g/mol ), characteristic fragmentation would involve the loss of the tert-butyl group (57 Da) to yield a prominent fragment ion. Other potential fragmentations include the loss of isobutene (56 Da), CO (28 Da), and CO₂ (44 Da). The fragmentation of related phenolic aldehydes often involves cleavage of the aromatic ring and loss of small neutral molecules. bldpharm.com The study of these fragmentation pathways can help identify reaction byproducts and intermediates, thus shedding light on the reaction mechanism.

Table 2: Predicted ESI-MS Fragmentation for this compound

| m/z | Proposed Fragment | Formula |

| 221.08 | [M-H]⁻ | C₁₂H₁₃O₄⁻ |

| 165.05 | [M - C₄H₉]⁺ | C₈H₅O₄⁺ |

| 166.06 | [M - C₄H₈] | C₈H₆O₄ |

| 137.02 | [M - C₄H₉ - CO]⁺ | C₇H₅O₃⁺ |

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and conformational details. For a molecule like this compound, which is achiral, X-ray crystallography would provide precise information on its planar structure, the orientation of the tert-butyl and formyl groups relative to the benzene (B151609) ring, and intermolecular interactions in the solid state, such as hydrogen bonding involving the phenolic hydroxyl group and the carbonyl oxygen of the formyl or ester group. While there are no specific published crystal structures for this compound, analysis of related structures, such as other substituted benzoates, provides expected bond lengths and angles. For instance, the crystal structure of a complex containing a tert-butyloxycarbonyl group has been reported, providing insights into the conformation of this bulky group. rsc.org

Table 3: Predicted Crystallographic Data Parameters for this compound (Note: These are hypothetical data based on typical organic molecules and would need to be determined experimentally)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~18-20 |

| β (°) | ~95-105 |

| Volume (ų) | ~1200-1400 |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved. A reversed-phase HPLC method, likely employing a C18 column, would be suitable for its analysis.

The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a small amount of acid (like formic or acetic acid) to ensure sharp peak shapes for the phenolic compound. Detection is commonly performed using a UV detector, set at a wavelength where the analyte exhibits strong absorbance, which for this compound would be in the range of 254-320 nm due to the substituted aromatic system. The retention time under a specific set of conditions is a characteristic property of the compound and can be used for its identification. By analyzing samples at different time points, the consumption of reactants and the formation of products can be quantified, allowing for the determination of reaction kinetics and optimization of reaction conditions. Several HPLC methods have been developed for the separation of related p-hydroxybenzoates. sielc.comchemicalbook.comdocbrown.info

Table 4: Exemplary HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 5-10 min |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. For this compound, these techniques can confirm the presence of the key structural motifs.

The IR spectrum would be expected to show a broad absorption band for the O-H stretching of the phenolic hydroxyl group, typically in the range of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the tert-butyl group would appear around 2850-3100 cm⁻¹. The most characteristic peaks would be the C=O stretching vibrations. The ester carbonyl would likely absorb around 1700-1720 cm⁻¹, while the aldehyde carbonyl, being conjugated with the aromatic ring, would appear at a slightly lower wavenumber, around 1680-1700 cm⁻¹. The C-O stretching of the ester and phenol (B47542), as well as various aromatic C=C stretching and bending vibrations, would be observed in the fingerprint region (below 1600 cm⁻¹). For example, the IR spectrum of methyl 2-hydroxybenzoate shows a characteristic broad O-H stretch and a strong carbonyl peak.

Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the aromatic ring vibrations and the C=O stretching bands are usually strong and well-defined.

Table 5: Characteristic IR and Raman Frequencies for this compound (Note: Frequencies are in cm⁻¹)

| Functional Group | Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) | Weak |

| Aromatic C-H | C-H Stretch | 3000-3100 | Strong |

| Aliphatic C-H (tert-butyl) | C-H Stretch | 2850-2970 | Strong |

| Aldehyde C=O | C=O Stretch | 1680-1700 | Strong |

| Ester C=O | C=O Stretch | 1700-1720 | Strong |

| Aromatic C=C | C=C Stretch | 1450-1600 | Strong |

| Ester C-O | C-O Stretch | 1200-1300 | Medium |

| Phenolic C-O | C-O Stretch | 1150-1250 | Medium |

Computational and Theoretical Studies on Tert Butyl 4 Formyl 2 Hydroxybenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which governs its structure, stability, and how it interacts with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and optimized geometry of molecules. nih.gov By applying DFT methods, such as using the B3LYP functional with a 6-311G+(d,p) basis set, a detailed energy landscape for tert-butyl 4-formyl-2-hydroxybenzoate can be mapped. This process identifies the most stable three-dimensional arrangement of the atoms by minimizing the total energy of the system.

The calculations would confirm the planarity of the benzene (B151609) ring and reveal the precise bond lengths, bond angles, and dihedral angles. A key structural feature is the orientation of the tert-butyl, formyl, and hydroxyl groups relative to the aromatic ring. The steric bulk of the tert-butyl group influences the conformation of the ester linkage, while an intramolecular hydrogen bond between the 2-hydroxyl group and the 4-formyl group imposes significant conformational rigidity.

Table 1: Theoretical Optimized Geometrical Parameters for this compound (Illustrative) This table presents typical data that would be generated from a DFT calculation. Actual values may vary based on the specific computational method and basis set used.

| Parameter | Bond/Angle | Predicted Value | Description |

| Bond Length | O-H (hydroxyl) | 0.97 Å | Length of the hydroxyl proton bond. |

| C=O (formyl) | 1.22 Å | Length of the formyl carbonyl double bond. | |

| C-O (ester) | 1.35 Å | Length of the ester C-O single bond. | |

| C-C (aromatic) | 1.39 - 1.41 Å | Average length of bonds within the benzene ring. | |

| Bond Angle | C-C-O (hydroxyl) | 121.0° | Angle of the hydroxyl group relative to the ring. |

| C-C=O (formyl) | 124.5° | Angle of the formyl group relative to the ring. | |

| Dihedral Angle | O-C-C-C (formyl) | ~0° | Describes the planarity of the formyl group with the ring. |

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to predict chemical reactivity. wikipedia.orgtaylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy of the HOMO indicates the ability of a molecule to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity; a smaller gap suggests higher reactivity. taylorandfrancis.com

For this compound, FMO analysis would show that the HOMO is primarily localized on the electron-rich phenyl ring, with significant contributions from the oxygen atoms of the hydroxyl and ester groups. This region is therefore susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the electron-withdrawing formyl group, specifically on the π* orbital of the carbonyl. This indicates that the aldehydic carbon is the most likely site for nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table presents typical data that would be generated from an FMO analysis. Actual values depend on the computational level.

| Orbital | Energy (eV) | Description & Implication |

| HOMO | -6.85 | Highest Occupied Molecular Orbital. Indicates electron-donating ability, localized on the phenol (B47542) ring. |

| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital. Indicates electron-accepting ability, localized on the formyl group. |

| Energy Gap (ΔE) | 4.90 | LUMO-HOMO gap. A moderate gap suggests a balance of stability and reactivity. |

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to map the energetic pathway of a chemical reaction, from reactants to products. This involves identifying all intermediates and, most importantly, the transition states—the highest energy points along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For this compound, this analysis could be applied to potential reactions such as the oxidation of the formyl group to a carboxylic acid or the electrophilic substitution on the aromatic ring. researchgate.net For instance, modeling the hydrogenation of the formyl group to a hydroxymethyl group would involve calculating the energy profile as a hydrogen source approaches, identifying the transition state structure where the C=O bond is partially broken and the new C-H and O-H bonds are partially formed. researchgate.net Such studies provide a mechanistic understanding that is crucial for optimizing reaction conditions.

Prediction of Spectroscopic Properties from First Principles

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for identifying and characterizing a compound. Methods like Time-Dependent DFT (TD-DFT) are used for electronic spectra, while vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts are calculated from the ground-state properties. researchgate.netscirp.org

IR Spectrum: Calculations would predict characteristic vibrational frequencies. Key signals would include a broad O-H stretch around 3200-3400 cm⁻¹ (involved in hydrogen bonding), a sharp C=O stretch for the aldehyde around 1680 cm⁻¹, another C=O stretch for the ester around 1720 cm⁻¹, and several C-H and C-C stretching modes for the aromatic ring. nih.gov

NMR Spectrum: Predicted ¹H and ¹³C NMR chemical shifts help in structure elucidation. For ¹H NMR, distinct signals would be predicted for the phenolic OH, the aldehydic proton (~9.8 ppm), aromatic protons (in the 6.8-7.8 ppm range), and a large singlet for the nine equivalent protons of the tert-butyl group (~1.5 ppm).

UV-Vis Spectrum: TD-DFT calculations would predict the electronic transitions, such as π → π* transitions within the aromatic system, and the corresponding maximum absorption wavelength (λmax). scirp.org

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Signal | Corresponding Functional Group/Proton |

| FT-IR | ~1680 cm⁻¹ | C=O stretch (formyl group) |

| ¹H NMR | ~9.8 ppm | Aldehydic proton (-CHO) |

| ¹H NMR | ~1.5 ppm | tert-Butyl protons (-C(CH₃)₃) |

| ¹³C NMR | ~191 ppm | Carbonyl carbon (formyl group) |

| UV-Vis | ~310 nm | π → π* electronic transition |

Molecular Dynamics Simulations for Conformational Studies

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. ucsd.edunih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its shape in a given environment (e.g., in a solvent).

For this compound, an MD simulation would provide insight into the conformational flexibility of the molecule. ucsd.edu Key dynamic behaviors to study include the rotation of the bulky tert-butyl group and the torsional rotations around the C-O ester bond. The simulation would show the range of accessible conformations and the timescale of transitions between them, offering a more realistic picture of the molecule's behavior in solution than a static, energy-minimized structure.

Non-covalent Interaction Analysis and Intermolecular Forces

Non-covalent interactions are crucial in determining the structure, stability, and function of molecules. mdpi.comnih.gov In this compound, the most significant non-covalent force is the intramolecular hydrogen bond. vedantu.com This bond forms between the hydrogen atom of the 2-hydroxyl group (the donor) and the oxygen atom of the 4-formyl group (the acceptor). vedantu.comyoutube.com

This interaction creates a stable six-membered pseudo-ring (designated as an S(6) motif), which significantly restricts the conformational freedom of both the hydroxyl and formyl groups, holding them coplanar with the aromatic ring. Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can be used to characterize this hydrogen bond, quantifying its strength and electronic nature. This intramolecular force is a dominant factor in defining the molecule's preferred shape and influences its crystal packing and interactions with other molecules.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Reagents

The synthesis of tert-butyl 4-formyl-2-hydroxybenzoate is predicated on the ortho-formylation of tert-butyl 4-hydroxybenzoate (B8730719). While classical methods provide a foundation, future research can focus on developing more efficient, selective, and sustainable synthetic routes.

Established ortho-formylation methods for phenols, such as the Reimer-Tiemann and Duff reactions, are foundational for synthesizing salicylaldehydes. The Reimer-Tiemann reaction, which involves treating a phenol (B47542) with chloroform (B151607) in a basic solution, introduces a formyl group primarily at the ortho position to the hydroxyl group. numberanalytics.comnumberanalytics.comwikipedia.orgbyjus.comallen.in The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate. wikipedia.orgbyjus.com Similarly, the Duff reaction utilizes hexamine as the formyl source to functionalize electron-rich aromatic rings like phenols, preferentially at the ortho position. wikipedia.org

Modern advancements in these classical reactions present significant opportunities for optimization. For instance, a sustainable alternative to the traditional Duff reaction has been developed using a solid-phase mechanochemical route with hexamethylenetetramine (HMTA) and a small amount of sulfuric acid in a mixer mill. nih.gov This solvent-free method offers high yields, exclusive ortho-selectivity for phenols, and avoids the use of toxic and costly reagents, making it a scalable and environmentally friendly option. nih.gov Copper-mediated Duff reactions have also shown to improve yield and ortho-selectivity. researchgate.net

Furthermore, the synthesis of salicylaldehydes from phenols can be achieved with high selectivity through a process involving magnesium methoxide (B1231860) and magnesium phenoxide, followed by a formylation step with paraformaldehyde catalyzed by magnesium salts. procurementresource.comprocurementresource.com This method is highlighted as a viable industrial manufacturing process for salicylaldehyde (B1680747). procurementresource.comprocurementresource.com

A comparative overview of potential synthetic methods for this compound is presented below:

| Reaction | Reagents | General Conditions | Advantages | Challenges |

| Reimer-Tiemann Reaction | Chloroform, Strong Base (e.g., NaOH) | Biphasic solvent system, heating required wikipedia.org | Well-established, direct formylation | Use of chloroform, can be exothermic, potential for byproducts wikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid (e.g., boric acid, acetic acid) | Anhydrous conditions, heating | Avoids halogenated solvents | Can be inefficient wikipedia.org |

| Mechanochemical Duff Reaction | HMTA, Sulfuric Acid, Silica (B1680970) | Solid-phase milling | Sustainable, solvent-free, high ortho-selectivity, shorter reaction times nih.gov | Requires specialized milling equipment |

| Magnesium Salt-Catalyzed Formylation | Paraformaldehyde, Magnesium Methoxide/Phenoxide | Anhydrous conditions | High selectivity, suitable for industrial scale procurementresource.comprocurementresource.com | Multi-step preparation of magnesium salts procurementresource.comprocurementresource.com |

Investigation of Unexplored Reactivity Patterns

The trifunctional nature of this compound paves the way for a multitude of chemical transformations. The interplay between the hydroxyl, formyl, and tert-butyl ester groups can lead to novel reactivity patterns that remain to be explored. Future investigations could focus on:

Intramolecular Catalysis: The proximate hydroxyl and formyl groups could participate in intramolecular catalysis, facilitating reactions that would otherwise require external catalysts.

Selective Derivatization: Developing methodologies for the selective reaction of one functional group while preserving the others is a key area for research. This would enable the stepwise construction of complex molecules.

Tandem Reactions: Designing one-pot reactions where multiple transformations occur sequentially, triggered by the specific functionalities of the molecule, could lead to highly efficient synthetic processes.

Development of New Applications as a Synthon

A synthon is a molecular fragment used in the synthesis of more complex molecules. This compound is a prime candidate for development as a versatile synthon, particularly in the synthesis of heterocyclic compounds. The aldehyde and hydroxyl groups are perfectly positioned for condensation reactions with a variety of dinucleophiles to form heterocycles such as benzofurans, chromenes, and benzoxazines.

For example, the reaction of salicylaldehydes with malononitrile, often catalyzed by a base, is a well-known route to chromene derivatives. The application of this and similar reactions to this compound could provide access to a library of novel heterocyclic compounds with potential biological activities. The synthesis of Schiff bases from the reaction of the aldehyde with primary amines is another avenue, leading to ligands for metal complexes or further synthetic transformations. chemmethod.com

Integration with Machine Learning for Synthetic Design and Optimization

The field of organic synthesis is increasingly benefiting from the integration of machine learning and artificial intelligence. These computational tools can be applied to the synthesis of this compound in several ways:

Reaction Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the most effective reagents and conditions for the ortho-formylation of tert-butyl 4-hydroxybenzoate.

Pathway Optimization: Algorithms can analyze various synthetic routes and suggest the most efficient and cost-effective pathway for the production of the target molecule.

Discovery of Novel Reactivity: By analyzing the structure of this compound, machine learning algorithms may identify potential for novel, previously unconsidered reactions.

Scale-Up Considerations for Industrial and Academic Synthesis

For this compound to be utilized in broader applications, the development of a robust and scalable synthesis is crucial. The transition from laboratory-scale synthesis to industrial production requires careful consideration of several factors.

The industrial production of salicylaldehyde often involves the reaction of phenol with paraformaldehyde in the presence of magnesium salts as catalysts. procurementresource.comprocurementresource.com This process, which includes the synthesis of magnesium methoxide and magnesium phenoxide followed by formylation and hydrolysis, is a strong candidate for the large-scale production of this compound. procurementresource.comprocurementresource.com

Key considerations for the scale-up include:

| Factor | Considerations |

| Raw Material Sourcing | Availability and cost of tert-butyl 4-hydroxybenzoate and formylating agents. |

| Reaction Conditions | Optimization of temperature, pressure, and reaction time for large-scale reactors. The Reimer-Tiemann reaction, for instance, can be highly exothermic and requires careful thermal management to prevent runaways. wikipedia.org |

| Solvent Selection | Use of environmentally benign and easily recyclable solvents. The Reimer-Tiemann reaction often uses a biphasic system, which requires efficient mixing. wikipedia.org |

| Work-up and Purification | Development of efficient extraction and distillation or crystallization procedures to isolate the pure product. |

| Waste Management | Minimization of waste streams and development of methods for their safe disposal or recycling. |

| Techno-economic Analysis | A thorough analysis of the production costs, including raw materials, energy, labor, and capital investment, is necessary to determine the economic viability of the process. procurementresource.comscribd.com |

The mechanochemical Duff reaction, with its solvent-free conditions and high selectivity, also presents a promising avenue for a green and scalable industrial process. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 4-formyl-2-hydroxybenzoate, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves protecting the hydroxyl group with a tert-butyl moiety via esterification, followed by formylation at the para position. Key intermediates can be characterized using - and -NMR to confirm regioselectivity and purity. X-ray crystallography (e.g., single-crystal studies) may resolve structural ambiguities, particularly steric effects from the tert-butyl group . For lab-scale synthesis, anhydrous conditions and catalysts like DMAP are often employed to enhance yields .

Q. What safety protocols are critical when handling tert-butyl derivatives in the lab?

- Methodological Answer : Store the compound in airtight containers at -20°C to prevent decomposition. Use explosion-proof equipment (e.g., grounded metal containers, non-sparking tools) due to potential peroxide formation under oxidative conditions . Respiratory protection (P95/P1 respirators) and full-body PPE are recommended to mitigate exposure risks .

Advanced Research Questions

Q. How does the tert-butyl group influence conformational stability in solid-state vs. solution-phase studies?

- Methodological Answer : The tert-butyl group exhibits axial-equatorial isomerism in six-membered rings. Low-temperature NMR (e.g., 291 K) can capture dynamic interconversion in solution, while DFT calculations with explicit solvent models (e.g., water or THF) reconcile discrepancies between theoretical and experimental data. X-ray crystallography often confirms axial dominance in solid-state conformers due to crystal packing forces .

Q. What strategies optimize regioselective formylation in the presence of competing reactive sites?

- Methodological Answer : Use directing groups (e.g., hydroxyl or methoxy) to enhance para-selectivity. Vilsmeier-Haack formylation (POCl₃/DMF) is effective but requires strict temperature control (0–5°C) to minimize side reactions. Monitor reaction progress via TLC with UV-active spots or HPLC-MS for real-time analysis .

Q. How can conflicting stability data from different studies be resolved?

- Methodological Answer : Discrepancies often arise from differences in storage conditions (e.g., light exposure, humidity) or analytical methods. Conduct accelerated stability studies under controlled ICH guidelines (25°C/60% RH) and compare degradation profiles using HPLC-UV/GC-MS. Cross-validate findings with orthogonal techniques like DSC for thermal stability .

Analytical and Mechanistic Challenges

Q. What advanced techniques are used to detect trace degradation products of this compound?

- Methodological Answer : High-resolution LC-QTOF-MS identifies low-abundance degradants (e.g., hydrolyzed or oxidized species). Pair with -NMR spiking experiments using synthesized reference standards to confirm structural assignments. For quantification, develop a validated UPLC method with a C18 column and PDA detection .

Q. Why do steric effects of the tert-butyl group lead to inconsistent reaction yields in coupling reactions?

- Methodological Answer : The bulky tert-butyl group hinders nucleophilic attack at adjacent carbonyls. Mitigate this by using high-dielectric solvents (e.g., DMSO) to stabilize transition states or switch to milder coupling agents (e.g., EDC/HOBt instead of DCC). Computational modeling (e.g., Gaussian) can predict steric barriers and guide reagent selection .

Experimental Design Considerations

Q. How to design crystallization experiments to resolve this compound polymorphs?

- Methodological Answer : Screen solvents (e.g., ethanol/water, acetonitrile) using slow evaporation or cooling crystallization. Analyze polymorphs via PXRD and DSC. For conformational analysis, employ variable-temperature NMR to correlate solution dynamics with solid-state structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.